2-Fluoro-5-iodobenzamide
Description
2-Fluoro-5-iodobenzamide (C₇H₅FINO, MW 281.03 g/mol) is a halogenated benzamide derivative featuring fluorine and iodine substituents at the 2- and 5-positions of the benzene ring, respectively, with a carboxamide group at position 1. The iodine atom, a heavy halogen, may facilitate applications in crystallography (e.g., phasing via SHELX software ) or radiolabeling, while fluorine enhances metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
2-fluoro-5-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSDNKFHRAHOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzamide typically involves the iodination and fluorination of benzamide derivatives. One common method includes the following steps:
Nitration: Benzamide is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent such as Selectfluor.
Iodination: Finally, the compound is iodinated at the desired position using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of 2-Fluoro-5-iodobenzamide may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares 2-Fluoro-5-iodobenzamide with structurally related halogenated benzamides:
Key Differences and Implications
- Halogen Effects: Iodine: Enhances molecular weight and polarizability, useful in X-ray crystallography (e.g., SHELXL refinement ). In 2-Fluoro-5-iodobenzamide, iodine’s size may sterically hinder interactions but improve heavy-atom phasing. Fluorine: Reduces metabolic degradation; its electronegativity alters electron density, affecting binding affinity. Chlorine in 2-Chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide introduces steric bulk and electron-withdrawing effects .
- Functional Groups: Amine (NH₂): In 2-Amino-4-bromo-3-fluoro-5-iodobenzamide, the amino group increases aqueous solubility and enables hydrogen bonding, critical for target engagement . Cyano (CN): The cyano group in N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide adds polarity and serves as a hydrogen bond acceptor, influencing pharmacokinetics .
Research Findings and Challenges
Biological Activity
2-Fluoro-5-iodobenzamide is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
2-Fluoro-5-iodobenzamide consists of a benzene ring substituted with a fluorine atom at the 2-position and an iodine atom at the 5-position. This unique substitution pattern influences its reactivity and biological interactions.
The biological activity of 2-Fluoro-5-iodobenzamide is primarily attributed to its ability to interact with various molecular targets:
- Dopamine Receptors : The compound has been studied for its binding affinity to dopamine D2 receptors, which are implicated in neuropsychiatric disorders. Research indicates that it may act as an antagonist, influencing dopaminergic signaling pathways .
- Antitumor Activity : Preliminary studies suggest that 2-Fluoro-5-iodobenzamide exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of cell proliferation through interference with nucleic acid synthesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Fluoro-5-iodobenzamide:
Case Studies
- Neuropsychiatric Disorders : A study evaluated the use of iodine-123-labeled 2-Fluoro-5-iodobenzamide in patients with suspected dopaminergic dysfunction. Results indicated significant binding to D2 receptors in certain patient populations, suggesting its utility in diagnostic imaging for psychiatric conditions .
- Anticancer Research : In vitro studies demonstrated that 2-Fluoro-5-iodobenzamide effectively inhibited the proliferation of L1210 leukemia cells, with IC50 values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, indicating a potential mechanism involving nucleic acid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
